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Compound of Interest

Compound Name: Oleoyl-d-lysine

Cat. No.: B12391061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of N-acyl-D-

lysine derivatives. These compounds have garnered significant interest in the scientific

community due to their diverse biological activities, ranging from the modulation of

neurotransmitter transporters to the regulation of epigenetic enzymes. This document outlines

their synthesis, their interactions with key protein targets, and the experimental methodologies

used to characterize these interactions.

Inhibition of Glycine Transporter 2 (GlyT2)
N-acyl-D-lysine derivatives have emerged as potent and selective inhibitors of the glycine

transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake

of glycine from the synaptic cleft.[1][2] Inhibition of GlyT2 leads to an increase in the

extracellular glycine concentration, thereby enhancing inhibitory neurotransmission. This

mechanism of action makes GlyT2 a promising therapeutic target for the treatment of chronic

pain.[3][4]

Quantitative Data for GlyT2 Inhibition
Several N-acyl-D-lysine derivatives have been synthesized and evaluated for their inhibitory

activity against GlyT2. The following table summarizes the half-maximal inhibitory

concentration (IC50) values for selected compounds.
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Compound Acyl Chain
Stereochemist
ry

IC50 (nM) for
human GlyT2a

Reference

Oleoyl-lysine Oleoyl (C18:1) D 48.3 [2]

Oleoyl-lysine Oleoyl (C18:1) L 25.5 [5]

C18ω5-lysine C18:1 (ω-5) D >30,000 [6]

C18ω5-lysine C18:1 (ω-5) L 5,800 [6]

C16ω7-lysine C16:1 (ω-7) D 1,200 [6]

C16ω7-lysine C16:1 (ω-7) L 810 [5]

C14ω5-lysine C14:1 (ω-5) D >30,000 [6]

C14ω5-lysine C14:1 (ω-5) L >30,000 [6]

Signaling Pathway of GlyT2 Inhibition in Analgesia
The analgesic effect of GlyT2 inhibitors is achieved through the potentiation of inhibitory

glycinergic neurotransmission in the spinal cord. The following diagram illustrates this signaling

pathway.
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Caption: Signaling pathway of GlyT2 inhibition by N-acyl-D-lysine derivatives leading to

analgesia.

Interaction with Sirtuins
N-acylation of lysine residues is a significant post-translational modification that is dynamically

regulated by a class of enzymes called sirtuins (SIRTs), which are NAD+-dependent lysine

deacylases.[7] Sirtuins can remove a variety of acyl groups from lysine residues, and their

activity is dependent on the length of the acyl chain.

Quantitative Data for Sirtuin Deacylation
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The kinetic parameters for the deacylation of various N-acyl-lysine peptide substrates by

different human sirtuin isoforms have been determined. The following table summarizes the

Michaelis constant (Km) and catalytic rate (kcat) for selected substrates. While this data is for

N-acyl-lysine peptides in general, it provides valuable insight into the interaction of N-acylated

lysines with sirtuins.

SIRT1

Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Myristoyl-
lysine peptide

1.8 ± 0.3 0.041 ± 0.001 22,800 [8]

Decanoyl-lysine

peptide
2.5 ± 0.4 0.038 ± 0.001 15,200 [8]

Hexanoyl-lysine

peptide
10 ± 1 0.036 ± 0.001 3,600 [8]

| Acetyl-lysine peptide | 19 ± 2 | 0.063 ± 0.002 | 3,300 |[8] |

SIRT2

Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Myristoyl-
lysine peptide

2.0 ± 0.4 0.035 ± 0.001 17,500 [8]

Decanoyl-lysine

peptide
2.7 ± 0.5 0.034 ± 0.001 12,600 [8]

Hexanoyl-lysine

peptide
4.8 ± 0.6 0.030 ± 0.001 6,250 [8]

| Acetyl-lysine peptide | 9.0 ± 1.0 | 0.12 ± 0.004 | 13,300 |[8] |

SIRT3
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Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Myristoyl-
lysine peptide

3.5 ± 0.5 0.028 ± 0.001 8,000 [8]

Decanoyl-lysine

peptide
6.0 ± 0.8 0.025 ± 0.001 4,170 [8]

Hexanoyl-lysine

peptide
15 ± 2 0.022 ± 0.001 1,470 [8]

| Acetyl-lysine peptide | 30 ± 4 | 0.030 ± 0.001 | 1,000 |[8] |

SIRT5

Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Glutaryl-lysine
peptide

2.1 ± 0.3 0.039 ± 0.001 18,600 [9]

Succinyl-lysine

peptide
2.5 ± 0.4 0.035 ± 0.001 14,000 [9]

Malonyl-lysine

peptide
4.0 ± 0.6 0.015 ± 0.001 3,750 [9]

| Acetyl-lysine peptide | 62.5 ± 8 | 0.001 ± 0.0001 | 16 |[9] |

SIRT6
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Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Myristoyl-
lysine peptide

15 ± 2 0.018 ± 0.001 1,200 [8]

Decanoyl-lysine

peptide
25 ± 4 0.012 ± 0.001 480 [8]

| Hexanoyl-lysine peptide | 80 ± 10 | 0.005 ± 0.0003 | 62.5 |[8] |

Experimental Protocols
Synthesis of Nα-acyl-D-lysine Derivatives
A general and efficient method for the synthesis of Nα-acyl-lysine derivatives involves a three-

step process starting from D-lysine.[10] This method avoids the need for amino group

protection and deprotection, leading to higher yields.[10]

D-Lysine α-amino-ε-caprolactam (ACL)

Heating in
n-hexyl alcohol α-amide-ε-caprolactam

Reaction with
acyl chloride Sodium Nα-acyl-D-lysine

Alkaline
hydrolysis

Click to download full resolution via product page

Caption: General workflow for the synthesis of Nα-acyl-D-lysine derivatives.

Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

D-Lysine is heated in n-hexyl alcohol.

The reaction mixture is refluxed for a specified period to yield α-amino-ε-caprolactam.

Step 2: Synthesis of α-amide-ε-caprolactam

The obtained ACL is reacted with the desired acyl chloride in an appropriate solvent.

The reaction is typically carried out in the presence of a base to neutralize the HCl

generated.
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Step 3: Hydrolysis to Sodium Nα-acyl-D-lysine

The α-amide-ε-caprolactam is subjected to hydrolysis in an aqueous solution under alkaline

conditions (e.g., using NaOH).

For derivatives with longer hydrophobic chains (carbon number > 12), butanol can be used

to increase solubility.[10]

The final product is isolated and purified.

For the synthesis of Nε-acyl-lysine derivatives, protection of the α-amino group is typically

required before acylation of the ε-amino group.[11]

GlyT2 Inhibition Assays
This technique is used to measure the glycine transport currents in Xenopus laevis oocytes

expressing human GlyT2.[12][13][14]

Protocol Outline:

Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding

for human GlyT2. The oocytes are then incubated for 2-5 days to allow for protein

expression.

Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl. The

electrodes should have a resistance of 0.5-2 MΩ.

Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard

frog Ringer's solution. Two microelectrodes are inserted into the oocyte: one for voltage

sensing and one for current injection. The membrane potential is clamped at a holding

potential, typically -60 mV.[5]

Glycine Application: A baseline current is established. Glycine at a concentration close to its

EC50 (e.g., 15-30 µM) is then applied to the oocyte, inducing an inward current due to the

electrogenic transport of glycine.[6][15]

Inhibitor Application: The N-acyl-D-lysine derivative is co-applied with glycine. The reduction

in the glycine-induced current is measured to determine the inhibitory effect.
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Data Analysis: Concentration-response curves are generated by applying a range of inhibitor

concentrations, and the IC50 value is calculated by fitting the data to a sigmoidal dose-

response equation. Reversibility of inhibition can be assessed by measuring the recovery of

the glycine-induced current after washing out the inhibitor.[5]

This assay measures the inhibition of radiolabeled glycine uptake in cells expressing GlyT2.

[15][16]

Protocol Outline:

Cell Culture: HEK293 or CHO cells are stably transfected to express human GlyT2.

Assay Preparation: Cells are seeded in 96- or 384-well plates. On the day of the assay, the

culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

Inhibitor Incubation: The cells are pre-incubated with various concentrations of the N-acyl-D-

lysine derivative for a specified time.

[³H]-Glycine Uptake: The uptake is initiated by adding a solution containing [³H]-glycine (e.g.,

at its Km concentration) and the inhibitor. The reaction is allowed to proceed for a short

period (e.g., 10-20 minutes).

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold

buffer. The cells are then lysed.

Scintillation Counting: The amount of [³H]-glycine taken up by the cells is quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and

the IC50 value is determined.

Sirtuin Deacylation Assay (HPLC-based)
This assay measures the enzymatic activity of sirtuins by quantifying the formation of the

deacylated peptide product using high-performance liquid chromatography (HPLC).[8]

Protocol Outline:
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Reaction Mixture: Prepare a reaction mixture containing the purified sirtuin enzyme (e.g.,

0.2-0.5 µM), the N-acyl-lysine peptide substrate, and NAD+ in a suitable buffer (e.g., 20 mM

sodium phosphate, pH 7.5).

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate

and incubated at 37°C for a specific time, ensuring initial velocity conditions.

Quenching: The reaction is quenched, for example, by the addition of acid (e.g., formic acid).

HPLC Analysis: The reaction mixture is injected into a reverse-phase HPLC system

equipped with a C18 column. The deacylated peptide product is separated from the acylated

substrate.

Detection and Quantification: The formation of the deacylated product is monitored by

absorbance at 214 nm. The peak area of the product is used to quantify the amount of

deacylation.

Kinetic Analysis: To determine Km and kcat values, the initial reaction velocities are

measured at various substrate concentrations, and the data are fitted to the Michaelis-

Menten equation. For inhibitor studies, IC50 or Ki values can be determined by measuring

the enzyme activity at different inhibitor concentrations.

Conclusion
N-acyl-D-lysine derivatives represent a versatile class of molecules with significant potential in

drug discovery and development. Their ability to selectively inhibit GlyT2 offers a promising

avenue for the development of novel analgesics. Furthermore, their interaction with sirtuins

highlights their role in the complex network of post-translational modifications. The

experimental protocols detailed in this guide provide a foundation for researchers to further

explore the biochemical properties and therapeutic applications of these fascinating

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12391061?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Oleoyl-d-lysine | Benchchem [benchchem.com]

2. caymanchem.com [caymanchem.com]

3. pubs.rsc.org [pubs.rsc.org]

4. medchemexpress.com [medchemexpress.com]

5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting
Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling -
PMC [pmc.ncbi.nlm.nih.gov]

6. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled
by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

7. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

8. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-
catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives -
PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

13. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while
preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

16. Successful identification of glycine transporter inhibitors using an adaptation of a
functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Biochemical Properties of N-acyl-D-lysine Derivatives: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391061#biochemical-properties-of-n-acyl-d-lysine-
derivatives]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12391061
https://www.caymanchem.com/product/27862/oleoyl-d-lysine-sodium-salt
https://pubs.rsc.org/en/content/getauthorversionpdf/C5OB02609A
https://www.medchemexpress.com/oleoyl-d-lysine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9185222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4470489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4470489/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00687
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061198/
https://www.mdpi.com/1422-0067/26/18/9176
http://www.biophys.uni-frankfurt.de/~wille/prakt/anleitungen/03_elektrophys.pdf
https://www.moleculardevices.com/applications/patch-clamp-electrophysiology/what-two-electrode-voltage-clamp-tevc-method
https://pubmed.ncbi.nlm.nih.gov/23529422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3949653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3949653/
https://pubmed.ncbi.nlm.nih.gov/19841468/
https://pubmed.ncbi.nlm.nih.gov/19841468/
https://www.benchchem.com/product/b12391061#biochemical-properties-of-n-acyl-d-lysine-derivatives
https://www.benchchem.com/product/b12391061#biochemical-properties-of-n-acyl-d-lysine-derivatives
https://www.benchchem.com/product/b12391061#biochemical-properties-of-n-acyl-d-lysine-derivatives
https://www.benchchem.com/product/b12391061#biochemical-properties-of-n-acyl-d-lysine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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